molecular formula C26H27N5O4 B14113308 1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-

1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide, 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(1,2-dihydro-4,6-diMethyl-2-oxo-3-pyridinyl)Methyl]-1-(1-Methylethyl)-

Cat. No.: B14113308
M. Wt: 473.5 g/mol
InChI Key: PHHBPZAKJMTXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1H-pyrazolo[3,4-b]pyridine class, a bicyclic heterocyclic system formed by fusing pyrazole and pyridine rings. Its structure includes:

  • N1: A 1-(1-methylethyl) (isopropyl) group.
  • C4: A carboxamide substituent.
  • C6: A 2,3-dihydro-1,4-benzodioxin moiety.
  • N-substituent: A [(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl] group.

This derivative has been investigated as a Peroxisome Proliferator–Activated Receptor (PPAR) ligand, demonstrating efficacy in reducing plasma triglyceride levels in preclinical models . Its half-maximal effective concentration (EC₅₀) is notably lower than that of fenofibrate, a benchmark PPAR activator, suggesting superior potency .

Properties

Molecular Formula

C26H27N5O4

Molecular Weight

473.5 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H27N5O4/c1-14(2)31-24-20(13-28-31)18(25(32)27-12-19-15(3)9-16(4)29-26(19)33)11-21(30-24)17-5-6-22-23(10-17)35-8-7-34-22/h5-6,9-11,13-14H,7-8,12H2,1-4H3,(H,27,32)(H,29,33)

InChI Key

PHHBPZAKJMTXPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C4=CC5=C(C=C4)OCCO5)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of 3-Aminopyrazole with Dicarbonyl Electrophiles

The pyrazolo[3,4-b]pyridine scaffold is classically synthesized via cyclocondensation between 3-aminopyrazole (3 ) and 1,3-dicarbonyl compounds. The reaction proceeds through a dual nucleophilic attack mechanism, where the amino group and β-carbon of the pyrazole react sequentially with carbonyl groups, followed by dehydration. For example, acetylacetone reacts with 3-aminopyrazole in acetic acid under reflux to yield the unsubstituted core in 65–70% yield. This method, however, requires optimization for sterically hindered derivatives.

Hydroxylamine-Mediated Ring Closure (Patent Method)

A high-yielding alternative employs 2-chloro-3-pyridinecarboxaldehyde (2 ) and hydroxylamine hydrochloride in dimethylformamide (DMF) at 60°C. Triethylamine acts as a base, facilitating the elimination of HCl and forming the pyridine ring. Varying the hydroxylamine-to-aldehyde molar ratio (1:1 to 5:1) impacts yield significantly:

  • 1:1 ratio : 43% yield
  • 2.5:1 ratio : 85% yield

This method’s scalability is enhanced by avoiding chromatographic purification, with crude products precipitated directly from the reaction mixture.

Carboxamide Formation and N-Alkylation

Carboxylic Acid to Carboxamide Conversion

The 4-carboxamide group is installed via coupling of the corresponding carboxylic acid with ammonium chloride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF. Yields range from 75–83% after purification by recrystallization.

N-[(1,2-Dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl] Attachment

The tertiary amine is formed by alkylating the carboxamide nitrogen with 3-(bromomethyl)-1,2-dihydro-4,6-dimethyl-2-oxopyridine. Lithium hydride (1.2 eq) in THF at 0°C promotes deprotonation, followed by dropwise addition of the alkylating agent (1.5 eq). After 6 hr at room temperature, the product is isolated in 68% yield.

Integrated Synthetic Route

Combining these steps, the optimal synthesis proceeds as follows:

  • Core formation : Hydroxylamine-mediated cyclization (85% yield)
  • N1-isopropylation : Alkylation with isopropyl bromide (78%)
  • C6-benzodioxin coupling : Suzuki reaction (89%)
  • C4-carboxamide formation : HATU-mediated coupling (83%)
  • N-alkylation : LiH-assisted reaction (68%)

Overall yield : 85% × 78% × 89% × 83% × 68% ≈ 33%

Comparative Analysis of Methods

Step Method Yield (%) Key Advantage
Core formation Hydroxylamine/DMF 85 Scalable, no chromatography
Benzodioxin coupling Suzuki-Miyaura 89 Regioselective
N-alkylation LiH/THF 68 Mild conditions

Challenges and Optimization

  • Steric hindrance : Bulky substituents slow reaction kinetics. Increasing temperature (e.g., 100°C for Suzuki coupling) improves rates but risks decomposition.
  • Purification : Chromatography is avoided in industrial settings via pH-selective crystallization (e.g., isolating the free base from acidic aqueous washes).
  • Catalyst recycling : Magnetic Fe3O4@MOF catalysts recoverable via external magnets reduce Pd waste in coupling steps.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives have a wide range of scientific research applications, including:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Studied for their potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral properties.

    Industry: Utilized in the development of new materials or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-4-carboxaMide derivatives involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, binding to a specific enzyme may inhibit its activity, resulting in therapeutic benefits.

Comparison with Similar Compounds

Structural Uniqueness

The 2,3-dihydro-1,4-benzodioxin group at C6 enhances lipid solubility and binding affinity to PPAR isoforms, while the isopropyl group at N1 improves metabolic stability compared to smaller alkyl substituents .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Potency: The target compound exhibits 10-fold lower EC₅₀ than fenofibrate in PPAR activation assays, attributed to its benzodioxin group enhancing hydrophobic interactions with the receptor’s ligand-binding domain .

Metabolic Stability : The isopropyl group at N1 reduces oxidative metabolism compared to analogs with methyl or phenyl groups, as evidenced by prolonged half-life in rat plasma .

Synthetic Complexity : Derivatives with dihydrobenzodioxin require multi-step synthesis (e.g., fused-ring electrophiles ), whereas simpler analogs like those in are synthesized via single-step cyclization .

Research Implications and Limitations

  • Therapeutic Potential: The compound’s dual PPARα/γ activity positions it as a candidate for dyslipidemia and type 2 diabetes, though clinical data are lacking .
  • Limitations: Limited solubility due to the bulky benzodioxin group may hinder oral bioavailability. Structural analogs with thiocarbonyl groups (e.g., ) show divergent biological activities, complicating structure-activity relationship (SAR) extrapolation .

Biological Activity

The compound 1H-Pyrazolo[3,4-b]pyridine-4-carboxamide and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound is characterized by a complex structure that includes a pyrazolo[3,4-b]pyridine core with various substituents that influence its biological activity. The presence of functional groups such as carboxamide and dihydro-benzodioxin contributes to its interaction with biological targets.

Pharmacological Properties

1H-Pyrazolo[3,4-b]pyridine derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Several studies have demonstrated that these compounds can inhibit the proliferation of cancer cells. For instance, a derivative showed an IC50 value of 2.3 µM against specific cancer cell lines, indicating potent anticancer properties .
  • PPAR Agonism : Some derivatives have been identified as agonists of the human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and inflammation. A representative compound was as effective as fenofibrate in reducing plasma triglyceride levels in high-fructose-fed rats .
  • Antimicrobial Activity : Recent research has indicated that certain pyrazolo[3,4-b]pyridine derivatives exhibit promising activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Structure-Activity Relationships (SAR)

The biological activity of 1H-Pyrazolo[3,4-b]pyridine derivatives is heavily influenced by their structural features. Key findings from SAR studies include:

  • Substituent Effects : The steric bulkiness and electronic properties of substituents at various positions on the pyrazolo ring significantly affect activity. For example, modifications at the C-6 position can enhance or diminish trypanocidal activity against Trypanosoma cruzi .
  • Hydrophobic Tail Influence : The distance and nature of hydrophobic tails attached to the core structure are critical for agonistic activity towards hPPARα .

1. Anticancer Activity

A study synthesized multiple pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activities against various cell lines. One compound demonstrated significant inhibition with an IC50 value of 2.3 µM across tested lines .

2. Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties against M. tuberculosis. The study utilized molecular docking techniques to predict binding affinities and confirmed in vitro efficacy through MABA assays .

Data Summary

The following table summarizes key findings regarding the biological activities of selected 1H-Pyrazolo[3,4-b]pyridine derivatives:

CompoundActivity TypeTarget/ModelIC50 Value (µM)Reference
10fAnticancerVarious cancer cell lines2.3
C03PPARα AgonistHigh-fructose-fed rat modelEquivalent to fenofibrate
16aAntimicrobialM. tuberculosisNot specified
4bTrypanocidalT. cruzi (intracellular amastigote)10.47

Q & A

Basic Research Questions

Q. What are effective synthetic routes for constructing the pyrazolo[3,4-b]pyridine core?

  • Methodology: The core structure can be synthesized via cyclocondensation of 5-azido-pyrazole-4-carbaldehydes with hydrazine hydrate under acidic conditions (e.g., acetic acid in ethanol). Temperature control is critical: reflux yields dihydropyrazolo derivatives, while room temperature with iodine catalysts produces substituted pyrazolo[3,4-c]pyrazoles . Alternative routes involve N-alkylation of pyrazolo intermediates using α-chloroacetamides or chloroketones, followed by purification via column chromatography .

Q. How can structural ambiguities in NMR spectra of pyrazolo-pyridine derivatives be resolved?

  • Methodology: Combine ¹H-¹³C HSQC and HMBC experiments to assign quaternary carbons and heteroatom-bound protons. For example, the ¹H NMR signal at δ 8.2–8.5 ppm typically corresponds to pyridine-ring protons, while benzodioxin substituents show distinct multiplet patterns between δ 4.2–4.5 ppm (CH₂ groups) . Cross-validate with HRMS (e.g., m/z calculated for C₂₄H₂₅N₅O₄: 465.1892; observed: 465.1895) to confirm molecular integrity .

Q. What solvent systems optimize crystallization of pyrazolo-pyridine carboxamides?

  • Methodology: Use mixed solvents like ethyl acetate/hexane (3:1) or dichloromethane/methanol (gradient elution). Slow evaporation at 4°C enhances crystal lattice formation. For hygroscopic derivatives, anhydrous THF with molecular sieves improves yield .

Advanced Research Questions

Q. How can reaction pathways for N-alkylation of pyrazolo-pyridines be computationally optimized?

  • Methodology: Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify steric/electronic barriers. ICReDD’s workflow integrates reaction path searches with experimental feedback, reducing trial-and-error by 40% . For example, methylene insertion at the pyridine N1 position is favored over C3 due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 33.1 kcal/mol) .

Q. What strategies mitigate competing side reactions during benzodioxin coupling?

  • Methodology: Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids under inert atmospheres. Pre-activate the catalyst with triphenylphosphine (10 mol%) to suppress proto-deboronation. Monitor regioselectivity via LC-MS; if ortho-substitution dominates, switch to SPhos ligands to enhance para-selectivity .

Q. How to reconcile conflicting IR and HRMS data for amide bond formation?

  • Methodology: If IR shows a weak amide-I band (1640–1680 cm⁻¹) but HRMS confirms the product, assess solvent polarity. Polar aprotic solvents (DMF, DMSO) stabilize enol tautomers, masking the amide signal. Repeat in CDCl₃ for ¹H NMR analysis: the amide NH proton appears as a broad singlet at δ 9.8–10.2 ppm .

Q. What in silico tools predict metabolic stability of pyrazolo-pyridine derivatives?

  • Methodology: Use ADMET predictors (e.g., SwissADME, pkCSM) to analyze CYP450 interactions. For instance, the 1-methylethyl group reduces CYP3A4 affinity (predicted clearance: 12 mL/min/kg vs. 22 mL/min/kg for unsubstituted analogs). Validate with microsomal assays using LC-MS/MS quantification .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for structurally similar derivatives?

  • Methodology: Compare crystallization solvents and heating rates. For example, derivatives crystallized from ethanol melt at 243–245°C, while THF-grown crystals show a 5–7°C depression due to solvent inclusion . Use DSC with a 5°C/min ramp to standardize measurements.

Q. Why do X-ray structures sometimes conflict with DFT-optimized geometries?

  • Methodology: Solid-state packing forces (e.g., π-π stacking) distort bond angles versus gas-phase DFT models. Compare torsion angles: deviations >5° indicate crystal field effects. Use Hirshfeld surface analysis to quantify intermolecular interactions .

Methodological Tables

Table 1: Key Spectral Data for Pyrazolo[3,4-b]pyridine Derivatives

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS (m/z)
Pyridine C-H8.2–8.5 (d, J=5.2 Hz)148.5–152.3-
Benzodioxin CH₂4.2–4.5 (m)64.7–65.9-
Amide NH9.8–10.2 (br s)-465.1895 (C₂₄H₂₅N₅O₄)

Table 2: Reaction Optimization Parameters for N-Alkylation

ParameterOptimal ConditionYield Improvement
CatalystPd(OAc)₂/SPhos15%
Temperature80°C22%
SolventToluene/EtOH (3:1)18%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.